Cefdinir is a semi-synthetic, broad-spectrum antibiotic belonging to the third generation of cephalosporins. [, ] It exhibits activity against a wide range of Gram-positive and Gram-negative bacteria, including those producing β-lactamases. [, ] Cefdinir's role in scientific research lies in its use as a model drug for various studies including formulation development, drug delivery optimization, and investigations into bacterial resistance mechanisms.
Synthesis Analysis
Acylation and Hydrolysis: This method involves the acylation reaction of 7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) with Cefdinir active ester (CAEM), followed by hydrolysis to yield Cefdinir. [, ]
Silanization Protection and Hydrolysis: This method utilizes silanization to protect the carboxyl group of 7-AVCA during acylation with CAEM. Subsequent hydrolysis steps remove the protecting group and yield Cefdinir. []
Simple Salifying Reaction and Hydrolysis: This method involves converting acetyl Cefdinir into acetyl Cefdinir dicyclohexylamine salt via simple salifying reaction, followed by hydrolysis to obtain Cefdinir. []
Enzyme Hydrolysis: This method utilizes immobilized carboxylic ester hydrolase to hydrolyze a Cefdinir ester intermediate, generating Cefdinir. []
Molecular Structure Analysis
Acylation: The reaction of 7-AVCA with CAEM to form acetyl Cefdinir, a key step in several synthesis pathways. [, , , ]
Hydrolysis: Used to remove protecting groups or convert intermediates into Cefdinir. [, , , , ]
Salt Formation: Cefdinir can form salts with various cations (e.g., Na+, K+, NH4+, Cs+) and anions (e.g., SO42-, PO43-), potentially influencing its solubility and other properties. []
Complexation: Cefdinir can complex with ferric ions, forming a nonabsorbable complex that can affect its absorption and cause reddish stools. []
Mechanism of Action
Cefdinir exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [] It preferentially binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the transpeptidation step of peptidoglycan synthesis. [, ] This action weakens the cell wall, leading to bacterial cell lysis and death.
Physical and Chemical Properties Analysis
Solubility: Cefdinir exhibits poor water solubility, classified as a Biopharmaceutics Classification System (BCS) class IV drug. [, , , , ]
Crystallinity: Cefdinir exists in both anhydrous and sesquihydrate crystalline forms, each with distinct physicochemical properties. []
Stability: Cefdinir can be formulated to improve stability and prevent degradation. [, , , ]
Interactions: Cefdinir can interact with other substances, such as ferric ions, potentially affecting its absorption and causing side effects. []
Applications
Drug Delivery Optimization: Studies have investigated Cefdinir's encapsulation in microspheres [], inclusion in mesoporous silica [], and formulation as solid dispersions [, , ] to improve solubility, dissolution rate, and bioavailability.
Pharmacokinetic and Bioequivalence Studies: Researchers utilize Cefdinir to investigate the pharmacokinetic profiles of different formulations (e.g., dispersible tablets, capsules) to assess their bioequivalence and optimize drug delivery. [, , , ]
Bacterial Resistance Studies: Cefdinir's activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis, makes it a valuable tool for studying bacterial resistance mechanisms and exploring new therapeutic strategies. []
Compound Description: 7-AVCA is a key precursor in the synthesis of Cefdinir and other cephalosporin antibiotics [, ].
Cefdinir Active Ester (CAEM)
Compound Description: CAEM is a reactive intermediate used in the synthesis of Cefdinir []. It contains a leaving group that facilitates the formation of an amide bond with 7-AVCA.
Acetyl Cefdinir
Compound Description: Acetyl Cefdinir is a protected form of Cefdinir, where an acetyl group masks a reactive functional group [, ]. This protection is important during synthesis to prevent unwanted side reactions.
Acetyl Cefdinir Dicyclohexylamine Salt
Compound Description: This compound is a salt form of Acetyl Cefdinir, formed by reacting it with dicyclohexylamine [, ]. Salt formation is a common strategy in pharmaceutical development to improve the solubility or stability of drug compounds.
Compound Description: This compound, also known as 7S-Cefdiniri, is a known degradation product of Cefdinir []. Its presence in pharmaceutical formulations can impact the drug's efficacy and stability.
Compound Description: This compound, known as Cefdinir related compound B, is a structurally related impurity found in Cefdinir []. Its presence even in small amounts can influence the drug's quality and safety profile.
Cefdinir Isoxazole Analog
Compound Description: This analog of Cefdinir replaces the thiazole ring in Cefdinir's structure with an isoxazole ring []. The synthesis and evaluation of such analogs can provide insights into structure-activity relationships and lead to the development of new antibiotics.
Compound Description: This compound, named Cefdinir impurity 2, is an unidentified impurity detected in Cefdinir []. The presence of such impurities needs to be carefully controlled and monitored to ensure the safety and efficacy of the drug.
Compound Description: This compound, identified as Cefdinir glyoxylic analog, is another Cefdinir analog with a modified side chain []. The exploration of different side chain modifications can lead to compounds with improved potency, spectrum of activity, or pharmacokinetic properties.
E-Cefdinir
Compound Description: This compound is the E-isomer of Cefdinir, differing in the spatial arrangement of substituents around the oxime group [].
Cefdinir Decarboxy Open Ring Lactones
Compound Description: These compounds represent a group of four isomeric forms (a, b, c, and d) formed by the decarboxylation and ring-opening of Cefdinir []. These degradation products are important considerations for Cefdinir formulation and storage.
Compound Description: Referred to as Cefdinir related compound A, this compound is structurally similar to Cefdinir, sharing the core cephalosporin nucleus but differing in the substituents [].
Compound Description: This compound is an isomer of Cefdinir, specifically an epimer at the C7 position []. Understanding the properties of different isomers is crucial as they can have different pharmacological and toxicological profiles.
Compound Description: This compound is another Cefdinir analog, modified at the side chain []. These modifications can significantly impact the pharmacological properties of the resulting compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CBIO is a potent, cell-permeable, D-amino acid oxidase (DAO) reversible inhibitor. In rat models, CBIO prevents formalin-induced tonic pain but not acute nociception.
CBL0137 is a member of the class of carbazoles that is 9H-carbazole which is substituted by acetyl groups at positions 3 and 6, and by a 2-isopropylethyl group on the nitrogen atom (position 9). It is a modulator of histone chaperone FACT (FAcilitates Chromatin Transcription) - interaction of CBL0137 with the FACT complex results in simultaneous NF-kappa beta suppression, Heat Shock Transcription Factor 1 (HSF1) suppression and p53 activation - and shows antitumour effects in animal models of various cancers. It has a role as a NF-kappaB inhibitor, a p53 activator, an antineoplastic agent and an apoptosis inducer. It is a member of carbazoles, a secondary amino compound, a tertiary amino compound, an aromatic ketone and a methyl ketone.
Curaxins are small molecules that simultaneously activate p53 and inhibit NF-κB without causing detectable genotoxicity. CBL0137 is a water soluble and metabolically stable curaxin that activates p53 with an EC50 value of 0.37 µM and inhibits NF-κB with an EC50 value of 0.47 µM. It functionally inactivates the facilitates chromatin transcription complex, driving the effects on p53 and NF-κB and promoting cancer cell death. CBL0137 has broad anticancer activity in mice when administered orally, eradicates drug-resistant cancer stem cells, and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer. CBL0137 (CBL-0137) activates p53 and inhibits NF-kB with EC50s of 0.37 μM and 0.47 μM in the cell-based p53 and NF-kB reporter assays, respectively. It also inhibits histone chaperone FACT (facilitates chromatin transcription complex).
CBP-93872 is a G2 checkpoint inhibitor. CBP-93872 specifically abrogates the DNA double-stranded break (DSB)-induced G2 checkpoint through inhibiting maintenance. CBP-93872 is an inhibitor of maintenance of the DSB-specific G2 checkpoint and thus might be a strong candidate as the basis for a drug that specifically sensitizes p53-mutated cancer cells to DSB-inducing DNA damage therapy.